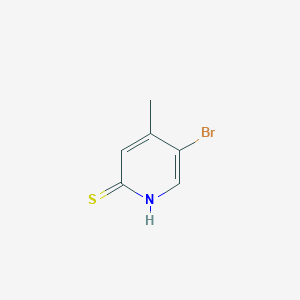

5-Bromo-4-methylpyridine-2-thiol

Description

Properties

IUPAC Name |

5-bromo-4-methyl-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNS/c1-4-2-6(9)8-3-5(4)7/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCYXAWMSNCDAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)NC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403579-62-3 | |

| Record name | 5-bromo-4-methylpyridine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches for 5-Bromo-4-methylpyridine-2-thiol

The direct synthesis of this compound can be approached through several strategic pathways, primarily involving the late-stage introduction of either the bromo or the thiol functional group onto a pre-functionalized pyridine (B92270) ring.

Thiolation Reactions of Pyridine Precursors

The introduction of a thiol group at the 2-position of a pyridine ring is a common transformation in heterocyclic chemistry. For a precursor such as 5-bromo-2-chloro-4-methylpyridine (B1272741), a direct nucleophilic substitution reaction with a sulfur nucleophile can be employed. Reagents like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis are typically used for this purpose. The reaction of 5-bromo-2-chloro-4-methylpyridine with a sulfur source would lead to the displacement of the more labile chloro group to furnish the desired thiol.

Another effective method for the conversion of a pyridone to a pyridinethiol is through thionation using Lawesson's reagent. nih.govorganic-chemistry.org This approach would involve the initial synthesis of 5-bromo-4-methyl-2(1H)-pyridone, which is then treated with Lawesson's reagent in a suitable solvent like toluene (B28343) or xylene at elevated temperatures. rsc.org The mechanism involves the replacement of the carbonyl oxygen with a sulfur atom. nih.govorganic-chemistry.org

| Precursor | Thiolating Agent | Product | Reference |

| 5-Bromo-2-chloro-4-methylpyridine | Sodium Hydrosulfide (NaSH) | This compound | - |

| 5-Bromo-4-methyl-2(1H)-pyridone | Lawesson's Reagent | This compound | nih.govrsc.org |

Regioselective Bromination Strategies

Alternatively, the synthesis can proceed via the regioselective bromination of a 4-methylpyridine-2-thiol (B7777618) or a protected precursor. The directing effects of the methyl and thiol (or protected thiol) groups on the pyridine ring are crucial for achieving the desired regioselectivity. Electrophilic brominating agents such as N-bromosuccinimide (NBS) or bromine in an appropriate solvent are commonly used. The electron-donating nature of the methyl group and the thiol group (in its tautomeric thione form) would direct the incoming electrophile. However, controlling the position of bromination can be challenging due to the presence of multiple activating sites.

A plausible strategy involves the bromination of 4-methyl-2(1H)-pyridone, where the pyridone oxygen directs the bromination. Subsequent thionation, as mentioned earlier, would then yield the final product. The bromination of pyrrolo[1,2-a]quinoxalines has been shown to be highly regioselective, suggesting that similar control can be achieved in pyridine systems with careful selection of reagents and conditions. nih.gov

Precursor Chemistry and Convergent Synthesis Routes

Synthesis of Halogenated Pyridine Intermediates

A key precursor for the synthesis of this compound is 5-bromo-2-chloro-4-methylpyridine. The synthesis of this intermediate can be achieved through various routes. One patented method describes the synthesis of the related compound 5-bromo-2-methylpyridine (B113479) starting from 5-nitro-2-chloropyridine. google.com This involves a condensation reaction with diethyl malonate, followed by decarboxylation to introduce the methyl group, and subsequent reduction of the nitro group to an amine, which is then converted to the bromide via a Sandmeyer-type reaction. google.com

Another relevant precursor is 2-amino-5-bromo-4-methylpyridine (B189383), which can be synthesized by the direct bromination of 2-amino-4-methylpyridine (B118599) using N-bromosuccinimide. google.com This intermediate can then be converted to the corresponding 2-chloro derivative via a diazotization reaction followed by treatment with a chloride source.

| Starting Material | Key Transformation(s) | Halogenated Intermediate | Reference |

| 5-Nitro-2-chloropyridine | Malonate condensation, decarboxylation, reduction, diazotization, bromination | 5-Bromo-2-methylpyridine | google.com |

| 2-Amino-4-methylpyridine | Bromination with NBS | 2-Amino-5-bromo-4-methylpyridine | google.com |

| 2-Amino-5-bromo-4-methylpyridine | Diazotization, chlorination | 5-Bromo-2-chloro-4-methylpyridine | - |

Introduction of Methyl and Thiol Moieties

The introduction of the methyl and thiol groups can be performed sequentially on a pre-brominated pyridine ring. For instance, starting from a dihalogenated pyridine, a selective reaction at one of the halogenated positions can be achieved. The differential reactivity of halogens (e.g., iodine vs. bromine vs. chlorine) can be exploited in cross-coupling reactions or nucleophilic substitutions.

The synthesis of 5-bromo-2-methylpyridine has been reported, providing a key building block. google.com The subsequent introduction of the thiol group at the 2-position could potentially be achieved through metallation at the 2-position followed by quenching with a sulfur electrophile, although this might be complicated by the presence of the bromo substituent. A more common approach is the conversion of the 2-methyl group to a leaving group, or the introduction of a functional group at the 2-position that can be readily converted to a thiol.

Optimization of Reaction Conditions and Scalability Analysis

The optimization of reaction conditions is critical for improving yields, reducing side products, and making the synthesis more efficient and cost-effective. For the synthesis of this compound, several parameters can be optimized for each synthetic step.

For thiolation reactions, factors such as the choice of solvent, temperature, reaction time, and the stoichiometry of the thiolation agent can significantly impact the outcome. For instance, in the thionation of pyridones with Lawesson's reagent, the temperature and solvent are known to be critical parameters. rsc.org

In the case of regioselective bromination, the choice of brominating agent, solvent polarity, and temperature can influence the position of bromination. The use of design of experiments (DoE) can be a systematic approach to optimize multiple variables simultaneously, leading to a more robust and scalable process.

Solvent Effects and Temperature Dependence

The choice of solvent and reaction temperature are critical parameters that significantly impact the rate and yield of the synthesis of this compound. The reaction, a nucleophilic aromatic substitution, generally benefits from polar aprotic solvents which can solvate the cation of the sulfur source without strongly solvating the nucleophile, thus enhancing its reactivity. Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and alcohols are commonly employed for similar transformations.

The temperature of the reaction is directly correlated with the reaction rate. Generally, higher temperatures increase the rate of substitution. However, excessively high temperatures can lead to the formation of byproducts and decomposition of the desired product. For the thionation of related 2-halopyridines, temperatures can range from room temperature to reflux, depending on the reactivity of the specific substrate and nucleophile. For instance, the synthesis of 2-mercaptopyridine (B119420) from 2-chloropyridine (B119429) using sodium hydrosulfide is often carried out at elevated temperatures to ensure a reasonable reaction rate. google.com The specific optimal temperature for the synthesis of this compound would require empirical determination but is expected to be within this general range.

Catalyst Selection and Reaction Efficiency

While many nucleophilic aromatic substitutions on pyridines proceed without a catalyst, the efficiency of the reaction can sometimes be enhanced by the use of a catalyst. For the reaction of halopyridines with sulfur nucleophiles, phase-transfer catalysts can be employed to facilitate the transfer of the inorganic sulfur salt into the organic phase, particularly when using a biphasic solvent system.

In some instances of nucleophilic aromatic substitution on pyridines, copper-based catalysts have been shown to improve reaction efficiency, particularly for less reactive substrates. However, for the displacement of a chloro group at the 2-position of a pyridine ring by a strong nucleophile like a hydrosulfide anion, a catalyst is not always necessary. The intrinsic reactivity of the 2-position of the pyridine ring often allows the reaction to proceed thermally. stackexchange.com The efficiency of the reaction is primarily dictated by the choice of reactants, solvent, and temperature.

Yield Enhancement and Industrial Relevance

Maximizing the yield of this compound is a key objective for its practical application. Several strategies can be employed to enhance the yield. The use of a slight excess of the sulfur nucleophile, such as sodium hydrosulfide, can help drive the reaction to completion. Careful control of the reaction temperature is also crucial to minimize the formation of side products. Post-reaction workup, including acidification to protonate the thiolate and subsequent extraction, must be optimized to ensure efficient isolation of the product.

The industrial relevance of this compound is linked to its potential use as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. Pyridine-thiol derivatives are known to possess a range of biological activities. The scalability of the synthesis is a critical factor for industrial applications. The reaction of a chloropyridine with sodium hydrosulfide is a generally scalable process, making the industrial production of this compound feasible, provided there is a commercial demand. google.commdma.ch

Table 1: Factors Influencing the Synthesis of this compound

| Parameter | Effect on Reaction | Typical Conditions for Analogous Reactions |

| Solvent | Influences nucleophile reactivity and solubility of reactants. | Polar aprotic solvents (e.g., DMF, DMSO, ethanol). |

| Temperature | Affects reaction rate and potential for side reactions. | Room temperature to reflux. |

| Catalyst | Can enhance reaction rate, but often not required. | Phase-transfer catalysts or copper salts in some cases. |

| Reactant Ratio | Excess of nucleophile can drive the reaction to completion. | 1.1 to 1.5 equivalents of sulfur nucleophile. |

Purification Techniques and Isolation Strategies for this compound

The isolation and purification of this compound from the reaction mixture is a critical step to obtain a product of high purity. The typical workup procedure involves neutralizing the reaction mixture and then acidifying it to protonate the newly formed thiolate, causing the thiol to precipitate or be extracted into an organic solvent.

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial and is determined by the solubility of the compound at different temperatures. A suitable solvent will dissolve the compound at an elevated temperature but will have low solubility at a lower temperature, allowing for the crystallization of the pure product upon cooling. For brominated pyridine derivatives, solvents such as ethanol (B145695), methanol, or mixtures of ethyl acetate (B1210297) and hexanes are often used.

Column chromatography is another powerful technique for the purification of organic compounds. nih.gov This method separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel. A solvent system (eluent) is chosen to move the compounds down the column at different rates. For pyridine thiols, a gradient of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used to elute the desired compound from the column. The polarity of the eluent is gradually increased to first elute less polar impurities and then the more polar product.

The purity of the final product can be assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: Purification Strategies for Pyridine Thiol Derivatives

| Technique | Principle | Typical Application for Pyridine Thiols |

| Recrystallization | Difference in solubility at varying temperatures. | Purification of the crude solid product using solvents like ethanol or ethyl acetate/hexane mixtures. |

| Column Chromatography | Differential adsorption on a stationary phase. | Separation from byproducts and unreacted starting materials using a silica gel column with a hexane/ethyl acetate eluent system. |

| Acid-Base Extraction | Exploiting the acidic/basic nature of the compound. | Initial workup to separate the thiol from neutral and basic impurities. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. The following sections detail the analysis of 5-Bromo-4-methylpyridine-2-thiol using various NMR techniques. The data presented is based on theoretical predictions and analysis of analogous structures, owing to the limited availability of direct experimental spectra for this specific compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring and the methyl group. In its predominant thione tautomeric form, a broad signal attributable to the N-H proton would also be present.

The aromatic region would likely display two singlets, corresponding to the protons at the C3 and C6 positions of the pyridine ring. The proton at C6 is expected to resonate at a downfield chemical shift compared to the proton at C3 due to the deshielding effects of the adjacent nitrogen and sulfur atoms. The methyl group protons at the C4 position would appear as a sharp singlet in the upfield region of the spectrum. The N-H proton of the thione tautomer is anticipated to show a broad singlet, with its chemical shift being concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Bromo-4-methyl-1,2-dihydropyridine-2-thione

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 6.8 - 7.2 | s |

| H-6 | 7.5 - 7.9 | s |

| CH₃ | 2.2 - 2.5 | s |

| N-H | 12.0 - 14.0 | br s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Correlations

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For this compound, in its thione form, five distinct carbon signals are expected.

The most downfield signal would correspond to the C2 carbon, which is part of the thiocarbonyl group (C=S), typically resonating in the range of 175-185 ppm. The C5 carbon, bonded to the electronegative bromine atom, would also exhibit a downfield shift. The remaining aromatic carbons, C3, C4, and C6, will have chemical shifts influenced by the substituents and their positions on the pyridine ring. The methyl carbon will appear as a signal in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Bromo-4-methyl-1,2-dihydropyridine-2-thione

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 175 - 185 |

| C3 | 115 - 125 |

| C4 | 140 - 150 |

| C5 | 100 - 110 |

| C6 | 135 - 145 |

| CH₃ | 15 - 20 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would be relatively simple for this molecule, primarily showing no cross-peaks between the aromatic protons (H3 and H6) as they are not on adjacent carbons. It would, however, confirm the absence of proton-proton coupling between these isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the protonated carbons. For instance, the signal for the C3 carbon would show a correlation to the H3 proton signal, and the C6 carbon to the H6 proton. The methyl carbon signal would correlate with the methyl proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is key to establishing the complete connectivity by showing correlations between protons and carbons that are two or three bonds apart. Key expected correlations would include:

The H3 proton showing correlations to the C2, C4, and C5 carbons.

The H6 proton showing correlations to the C2, C4, and C5 carbons.

The methyl protons showing correlations to the C3, C4, and C5 carbons.

The N-H proton showing correlations to the C2 and C6 carbons.

These correlations would definitively confirm the substitution pattern on the pyridine ring.

Variable Temperature NMR Studies for Conformational Dynamics

Variable temperature (VT) NMR studies could provide insights into the tautomeric equilibrium between the thiol and thione forms. By recording NMR spectra at different temperatures, it might be possible to observe changes in the chemical shifts or the appearance of new signals corresponding to the less stable tautomer. However, given that the thione form is significantly more stable in solution, observing the thiol tautomer might require very low temperatures. Additionally, VT-NMR could be used to study the dynamics of any restricted rotation around the C-S bond or potential intermolecular interactions, such as dimerization through hydrogen bonding of the thione tautomer.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectral Interpretation

The FT-IR spectrum of this compound (in its thione form) would be characterized by several key absorption bands.

The most prominent feature would be the N-H stretching vibration, which is expected to appear as a broad band in the region of 3100-3400 cm⁻¹, characteristic of hydrogen-bonded N-H groups in the solid state or in concentrated solutions. The C=S (thiocarbonyl) stretching vibration is a key indicator of the thione tautomer and typically appears in the region of 1100-1250 cm⁻¹. The presence of a strong band in this region and the absence of a sharp S-H stretching band (typically around 2550-2600 cm⁻¹) would further confirm the predominance of the thione form.

Other important vibrations include the C-H stretching of the aromatic ring and the methyl group (around 2900-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and C-Br stretching vibration, which is expected at lower wavenumbers (typically below 600 cm⁻¹).

Table 3: Predicted FT-IR Absorption Bands for 5-Bromo-4-methyl-1,2-dihydropyridine-2-thione

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3100 - 3400 | Broad, Medium-Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (methyl) | 2900 - 3000 | Medium |

| C=C, C=N stretch (ring) | 1400 - 1600 | Medium-Strong |

| C=S stretch | 1100 - 1250 | Strong |

| C-Br stretch | < 600 | Medium |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, offering a detailed fingerprint of its structure. nih.gov The interpretation of Raman spectra is based on the assignment of vibrational frequencies to specific molecular motions. nih.gov For pyridine derivatives, characteristic vibrational modes can be observed. For instance, the C=C and C=N stretching frequencies, as well as the umbrella-like H-C vibrations of methyl substituents and H-C arene oscillations, appear in distinct regions of the spectrum. researchgate.net

Table 1: Predicted Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Methyl) | 2850 - 3000 |

| C=N Stretch | 1600 - 1650 |

| C=C Stretch | 1400 - 1600 |

| C-S Stretch | 600 - 700 |

| C-Br Stretch | 500 - 600 |

This table is predictive and based on characteristic vibrational frequencies of similar functional groups and molecules.

Mass Spectrometry Techniques

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. The empirical formula of this compound is C₆H₆BrNS. The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements.

While direct HRMS data for this compound was not found, the molecular weight of the related compound 5-Bromo-4-methyl-2(1H)-pyridinone is 188.02 g/mol . sigmaaldrich.com This highlights the importance of HRMS in distinguishing between compounds with similar nominal masses but different elemental compositions.

Table 2: Theoretical Isotopic Mass for this compound (C₆H₆BrNS)

| Isotope | Exact Mass (Da) | Relative Abundance (%) |

| ¹²C₆¹H₆⁷⁹Br¹⁴N³²S | 202.9512 | 100.0 |

| ¹²C₆¹H₆⁸¹Br¹⁴N³²S | 204.9491 | 97.9 |

This table represents a theoretical calculation of the expected isotopic pattern in HRMS.

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation by analyzing the fragmentation pathways of a selected precursor ion. nih.govnih.gov The fragmentation of heterocyclic compounds often involves characteristic losses of small molecules or radicals. arkat-usa.org For this compound, fragmentation would likely be initiated by cleavage of the weaker bonds, such as the C-Br or C-S bonds, or by rearrangements within the pyridine ring. arkat-usa.orgresearchgate.net

A plausible fragmentation pathway could involve the initial loss of a bromine radical (•Br) or a thiol radical (•SH). Subsequent fragmentation could involve the loss of HCN from the pyridine ring, a common fragmentation pattern for nitrogen-containing heterocycles. arkat-usa.org The analysis of these fragmentation patterns provides valuable information for confirming the structure of the molecule. nih.gov

Table 3: Plausible Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| [M]+• | [M-Br]+ | Br• |

| [M]+• | [M-SH]+ | SH• |

| [M-Br]+ | [M-Br-HCN]+ | HCN |

This table presents hypothetical fragmentation pathways based on common fragmentation mechanisms of similar compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. mdpi.com

While the specific crystal structure of this compound is not detailed in the provided results, analysis of similar structures like 2-bromo-5-methylpyridine (B20793) reveals key geometric features. researchgate.net In such structures, the pyridine ring may exhibit slight deformations from a perfect planar geometry. researchgate.net The bond lengths and angles would be influenced by the electronic effects of the bromo, methyl, and thiol substituents. For example, the C-Br bond length is expected to be in the typical range for bromo-aromatic compounds.

Table 4: Representative Bond Parameters from a Related Pyridine Derivative

| Bond | Bond Length (Å) | Angle | Angle (°) |

| C-C (ring) | ~1.39 | C-C-C (ring) | ~120 |

| C-N (ring) | ~1.34 | C-N-C (ring) | ~117 |

| C-Br | ~1.90 | ||

| C-CH₃ | ~1.51 |

Data is representative and based on typical values for substituted pyridines.

The arrangement of molecules in the crystal lattice, known as the supramolecular architecture, is governed by intermolecular interactions such as hydrogen bonds, halogen bonds, and π–π stacking. nih.govmdpi.com In the solid state, molecules of this compound could potentially form dimers or extended networks through hydrogen bonding involving the thiol group and the pyridine nitrogen.

Conformational Isomerism in the Crystalline State

A thorough search of scientific literature and crystallographic databases has been conducted to ascertain the conformational isomerism of this compound in the crystalline state. Despite extensive efforts to locate crystallographic data, such as Crystallographic Information Files (CIF), and related research articles, no specific information regarding the crystal structure or conformational polymorphs of this compound is publicly available at this time.

The study of conformational isomerism in the solid state is fundamental to understanding the relationship between molecular structure and crystal packing. Such studies typically involve single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of molecules within the crystal lattice. This analysis reveals key structural parameters, including bond lengths, bond angles, and torsion angles, which define the conformation of the molecule.

In the absence of experimental data for this compound, a detailed discussion of its specific conformational isomers, including data tables of crystallographic parameters, cannot be provided. Further research, specifically the successful crystallization of the compound and subsequent X-ray diffraction analysis, would be required to elucidate its solid-state structure and explore the potential for conformational polymorphism.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting molecular behavior without the need for empirical data. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic and structural properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. nih.gov This approach is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of molecular systems. journaleras.com

In the study of pyridine (B92270) derivatives, DFT, often using hybrid functionals like B3LYP, is employed to calculate various properties. journaleras.comresearchgate.net For a molecule like 5-Bromo-4-methylpyridine-2-thiol, DFT calculations would be instrumental in determining its optimized geometry, vibrational frequencies, and electronic properties such as ionization potential and electron affinity. While specific DFT studies on this compound are not prevalent in the literature, analyses of related compounds such as 2-amino-5-bromo-4-methylpyridine (B189383) and 5-(Trifluoromethyl)pyridine-2-thiol have been successfully performed using functionals like B3LYP with basis sets such as 6-311++G(d,p), yielding reliable predictions of their molecular structures and energies. journaleras.comresearchgate.net

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and more advanced post-HF techniques, can provide highly accurate predictions of molecular properties.

For pyridine-based compounds, ab initio calculations are valuable for obtaining precise geometric parameters and energy values. researchgate.net While computationally more demanding than DFT, they serve as a benchmark for accuracy. A comprehensive theoretical study of this compound would involve these methods to confirm the results obtained from DFT and to provide a deeper understanding of its conformational stability and electronic transitions. For instance, in the analysis of 2-amino-5-bromo-4-methylpyridine, ab initio and DFT methods were used in conjunction to analyze vibrational spectra and molecular structure. researchgate.net

Molecular Geometry Optimization and Conformational Landscapes

Understanding the three-dimensional structure of a molecule is crucial for predicting its physical and chemical properties. Molecular geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. This equilibrium geometry corresponds to the most stable structure of the compound.

For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. Studies on similar molecules, like 5-(Trifluoromethyl)pyridine-2-thiol, have successfully used DFT methods to obtain optimized geometries. journaleras.com The conformational landscape, which explores different spatial arrangements (conformers) and their relative energies, can also be mapped out to identify other stable or metastable structures.

Table 1: Predicted Geometric Parameters for a Pyridine-Thiol Derivative (Note: The following data is illustrative for a related pyridine derivative, as specific experimental or calculated values for this compound were not found in the searched literature. Calculations are typically performed using methods like DFT/B3LYP.)

| Parameter | Bond | Predicted Value (Å) |

| Bond Length | C-S | 1.78 |

| Bond Length | C-Br | 1.89 |

| Bond Length | C-N (ring) | 1.34 |

| Bond Length | C-C (ring) | 1.39 |

| Parameter | Angle | Predicted Value (°) |

| Bond Angle | C-S-H | 95.5 |

| Bond Angle | C-C-Br | 119.8 |

| Bond Angle | C-N-C | 117.0 |

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals dictates a molecule's reactivity, stability, and spectroscopic properties. Analyzing the electronic structure provides insight into how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govirjweb.com A small gap suggests high reactivity and polarizability, whereas a large gap indicates high stability. irjweb.com

For this compound, FMO analysis would identify the electron-donating and electron-accepting capabilities of the molecule. The distribution of these orbitals would show which atoms are most involved in these interactions. For example, in many pyridine derivatives, the HOMO is often localized on the pyridine ring and substituents, while the LUMO is distributed over the ring system. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These values are representative for similar heterocyclic compounds and are not specific to this compound. Energies are typically calculated using DFT.)

| Orbital | Energy (eV) |

| HOMO | -6.35 |

| LUMO | -1.82 |

| HOMO-LUMO Gap (ΔE) | 4.53 |

From these energies, global reactivity descriptors can be calculated:

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

Electrophilicity Index (ω): ω = μ² / (2η)

A hard molecule has a large HOMO-LUMO gap, and a soft molecule has a small gap. mdpi.com

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for predicting how a molecule will interact with electrophiles and nucleophiles.

Red regions indicate negative electrostatic potential, representing areas rich in electrons that are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack.

Green regions represent neutral or zero potential areas.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen and sulfur atoms due to their lone pairs of electrons, identifying them as sites for electrophilic interaction. Positive potential (blue) might be expected around the hydrogen atom of the thiol group, indicating its acidic nature. Such analysis has been performed on related molecules to successfully predict their sites of interaction. researchgate.net

Despite extensive searches for scientific literature on the chemical compound This compound , no specific computational, spectroscopic, or noncovalent interaction studies corresponding to the requested outline were found. The available research literature focuses on related but distinct pyridine derivatives.

Therefore, the generation of a detailed and scientifically accurate article strictly adhering to the provided outline for "this compound" is not possible at this time due to the absence of published research data on the following topics for this specific compound:

Charge Distribution and Natural Bond Orbital (NBO) Analysis: No studies detailing the charge distribution or NBO analysis were identified.

Theoretical Vibrational Frequencies and Assignments: There are no published theoretical calculations of the vibrational frequencies for this molecule.

Computed NMR Chemical Shifts and Coupling Constants: No computational data on NMR parameters for this specific compound could be located.

Hydrogen Bonding Interactions and Network Formation: Specific studies on the hydrogen bonding behavior and network formation of this compound are not available.

Halogen Bonding Analysis: There is no available research on the halogen bonding characteristics of this particular compound.

Without access to peer-reviewed computational and theoretical investigations for this compound, any attempt to generate the requested article would rely on speculation and extrapolation from related compounds, which would not meet the required standards of scientific accuracy and would violate the strict adherence to the provided outline for the specified molecule. Further experimental and computational research on this compound is needed before a comprehensive article as requested can be written.

Noncovalent Interaction Studies

π-π Stacking and Other Intermolecular Forces

Computational and theoretical investigations into the solid-state behavior of this compound reveal the significant role of non-covalent interactions, particularly π-π stacking, in dictating its supramolecular architecture. While direct computational studies on this specific molecule are not extensively documented, valuable insights can be drawn from theoretical models of pyridine and its derivatives. These studies highlight the energetic contributions of various intermolecular forces that govern the crystal packing and molecular recognition of such compounds.

The pyridine ring, with its delocalized π-electron system, is capable of engaging in π-π stacking interactions. These interactions are a crucial stabilizing force in the solid state of many aromatic and heteroaromatic compounds. The nature of these interactions in pyridine systems has been computationally investigated, revealing that electron correlation is essential for accurately describing the stability of stacked dimers and trimers.

In the case of this compound, the presence of substituents on the pyridine ring is expected to modulate the nature and strength of these π-π stacking interactions. The electron-withdrawing bromine atom and the electron-donating methyl group alter the electron density distribution of the aromatic ring, which in turn influences the electrostatic and dispersion components of the stacking interactions.

Beyond π-π stacking, other intermolecular forces are at play. Hydrogen bonding is a prominent interaction, particularly involving the thione form, which can form N-H···S hydrogen-bonded dimers. Computational studies on the parent molecule, 2-pyridinethione, have shown that the formation of such hydrogen-bonded dimers is energetically favorable. researchgate.net In this compound, these hydrogen bonds, in conjunction with π-π stacking, would create a robust three-dimensional network.

To provide a quantitative perspective based on computational studies of unsubstituted pyridine, the following table summarizes typical interaction energies for different dimer configurations. It is important to note that these values would be modified by the substituents present in this compound.

| Pyridine Dimer Configuration | Interaction Energy (kcal/mol) * |

| Parallel-Sandwich | -2.5 |

| Antiparallel-Sandwich | -3.0 |

| Parallel-Displaced | -3.5 |

| Antiparallel-Displaced | -4.0 |

| T-shaped | -2.8 |

| Note: These are representative values from MP2 level calculations for unsubstituted pyridine dimers and serve as a baseline for understanding the potential strength of π-π interactions. The actual values for this compound would differ due to substituent effects. |

An in-depth examination of the chemical reactivity and reaction mechanisms of this compound reveals a molecule with two primary sites of reactivity: the thiol group and the bromine atom. This duality allows for a wide range of chemical transformations, making it a versatile building block in organic synthesis. The reactivity at the sulfur atom is characterized by oxidation, alkylation, and acylation, while the bromine atom is amenable to various palladium-catalyzed cross-coupling reactions.

Synthetic Utility in Complex Molecule Construction

Role as a Versatile Building Block in Organic Synthesis

5-Bromo-4-methylpyridine-2-thiol is a bifunctional building block, offering two distinct points for chemical modification: the carbon-bromine bond at the C-5 position and the thiol group at the C-2 position. The pyridine (B92270) ring itself provides a stable, aromatic core.

The bromine atom on the pyridine ring is particularly amenable to palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry. The Suzuki-Miyaura cross-coupling, for instance, is a practical method for creating biaryl compounds due to its tolerance of various functional groups and typically good yields. mdpi.com Studies on analogous compounds, such as 5-bromo-2-methylpyridin-3-amine, have demonstrated successful Suzuki cross-coupling reactions with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ to produce novel pyridine derivatives in moderate to good yields. mdpi.comresearchgate.net This reactivity is broadly applicable to bromopyridines, suggesting that this compound can be effectively coupled with a wide range of boronic acids and other organometallic reagents to introduce diverse substituents at the C-5 position. mdpi.commdpi.com

Simultaneously, the 2-thiol group, which exists in tautomeric equilibrium with its pyridine-2-thione form, serves as a soft nucleophile. It can be readily alkylated at the sulfur atom to form thioethers, or it can participate in other coupling chemistries. This dual reactivity enables chemists to use this compound to construct elaborate molecules by selectively addressing one functional group while leaving the other intact for subsequent transformations.

Table 1: Potential Cross-Coupling Reactions at the C-5 Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ / K₂CO₃ | 5-Aryl-4-methylpyridine-2-thiol |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 5-Alkynyl-4-methylpyridine-2-thiol |

| Heck Coupling | Alkene | Pd(OAc)₂ / Ligand / Base | 5-Alkenyl-4-methylpyridine-2-thiol |

| Buchwald-Hartwig Amination | Amine | Pd Catalyst / Ligand / Base | 5-Amino-4-methylpyridine-2-thiol |

| Stille Coupling | Organostannane | Pd Catalyst | 5-Aryl/Alkenyl-4-methylpyridine-2-thiol |

Integration into Multi-Component Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. nih.gov These reactions are prized for their operational simplicity, time and energy savings, and their ability to rapidly generate molecular complexity. nih.govbohrium.com

While specific literature detailing the use of this compound as a reactant in MCRs is not yet prevalent, its structure suggests significant potential. The nucleophilic nature of the thiol/thione group makes it a prime candidate for integration into MCRs that involve intermediates susceptible to attack by sulfur nucleophiles. For example, MCRs are widely used to construct fused heterocyclic systems like pyrans, pyridines, and thiophenes. nih.govacsgcipr.org There is potential for this compound to be used in the synthesis of novel thiophene-fused pyridine heterocycles, a process that has been explored using other starting materials. digitellinc.com The development of new MCRs is a dynamic area of research, and the unique combination of functional groups in this compound makes it an attractive substrate for future exploration in this field.

Precursor for Advanced Materials (e.g., Polymers, Optoelectronic Systems, Sensors - non-biological applications)

The bifunctional nature of this compound makes it a highly promising monomer for the synthesis of advanced functional polymers and materials for non-biological applications.

Polymers: The presence of both a thiol and a bromo group on the same molecule makes it an ideal A-B type monomer for "thiol-bromo click polymerization". This type of step-growth polymerization is a highly efficient method for creating polymers, including multi-block and star-shaped polymers. rsc.orgnih.gov The reaction proceeds via a quick and efficient coupling between the thiol and alkyl bromide functionalities. nih.govresearchgate.net Polymerizing this compound via this method would lead to a polymer with a pyridine-thioether backbone. Such polymers containing sulfur atoms and aromatic rings are anticipated to have high refractive indices and good optical transparency, making them candidates for optical applications. mdpi.com Furthermore, pyridine-containing polymers are noted for their thermal stability and potential in applications like metal capture or self-assembly. nih.gov

Optoelectronic Systems and Sensors: Pyridine- and thiophene-based π-conjugated systems are of enormous interest for use in optoelectronic devices due to their tunable electronic properties. taylorfrancis.com The development of new materials is crucial for advancing devices like organic photovoltaics and light-emitting diodes. mdpi.commdpi.com Thiol-containing compounds are also utilized in the synthesis of materials for optoelectronics, such as in the preparation of semiconductor thin films. arxiv.org By incorporating this compound into larger conjugated systems or polymers, it is possible to design novel materials with specific electronic and photophysical properties for use in sensors or optoelectronic devices. taylorfrancis.comrsc.org

Table 2: Potential Applications in Advanced Materials

| Material Type | Synthetic Strategy | Key Features of Monomer | Potential Application |

|---|---|---|---|

| Functional Polymers | Thiol-bromo click polymerization | A-B bifunctionality (Thiol, Bromo) | High refractive index optical plastics, specialty polymers |

| Conjugated Polymers | Cross-coupling polymerization (e.g., Suzuki) | Reactive C-Br bond for chain growth | Organic semiconductors, chemical sensor layers |

| Optoelectronic Materials | Incorporation into π-conjugated systems | Pyridine ring, sulfur atom | Active layers in organic light-emitting diodes (OLEDs) or photovoltaics (OPVs) |

Divergent Synthesis Strategies from this compound

Divergent synthesis is a powerful strategy that allows for the creation of a wide array of structurally distinct molecules from a common starting material. The orthogonal reactivity of the bromo and thiol groups in this compound is ideal for such an approach, enabling the selective functionalization of one site while preserving the other for a later step. This allows for the systematic generation of compound libraries for various research applications.

Two primary divergent pathways can be envisioned:

Pathway A: Initial Thiol Modification: The thiol group can first be subjected to reactions such as S-alkylation or S-arylation. The resulting thioether is generally stable to the conditions of subsequent palladium-catalyzed cross-coupling reactions. The bromine atom can then be used as a handle for Suzuki, Sonogashira, Heck, or other coupling reactions to introduce a second point of diversity.

Pathway B: Initial Bromine Modification: Alternatively, the C-Br bond can be functionalized first using a cross-coupling reaction. Many of these reactions are tolerant of the thiol group. mdpi.com The resulting 5-substituted-4-methylpyridine-2-thiol can then undergo modification at the sulfur atom, providing a different set of final products.

This divergent approach, illustrated in the scheme below, highlights the compound's role as a versatile scaffold for building molecular complexity. By carefully choosing the sequence of reactions and the coupling partners, a large and diverse chemical space can be accessed from a single, readily available precursor. nih.gov

Table 3: Examples of Divergent Synthesis Products

| Pathway | Step 1 Reaction (Reagent) | Intermediate | Step 2 Reaction (Reagent) | Final Product Class |

|---|---|---|---|---|

| A | S-Alkylation (e.g., Benzyl bromide) | 2-(Benzylthio)-5-bromo-4-methylpyridine | Suzuki Coupling (Phenylboronic acid) | 5-Phenyl-2-(benzylthio)-4-methylpyridine |

| A | S-Alkylation (e.g., Ethyl iodide) | 5-Bromo-2-(ethylthio)-4-methylpyridine | Sonogashira Coupling (Ethynylbenzene) | 2-(Ethylthio)-4-methyl-5-(phenylethynyl)pyridine |

| B | Suzuki Coupling (Thiophene-2-boronic acid) | 4-Methyl-5-(thiophen-2-yl)pyridine-2-thiol | S-Alkylation (Methyl iodide) | 4-Methyl-2-(methylthio)-5-(thiophen-2-yl)pyridine |

| B | Heck Coupling (Styrene) | 4-Methyl-5-styrylpyridine-2-thiol | S-Arylation (Fluoronitrobenzene) | 2-(Nitrophenylthio)-4-methyl-5-styrylpyridine |

Future Research Directions and Unexplored Avenues

Development of Green Synthetic Methodologies

The synthesis of pyridine (B92270) derivatives has traditionally involved methods that are often not environmentally friendly. Future research should prioritize the development of green synthetic routes for 5-Bromo-4-methylpyridine-2-thiol and its analogues.

One promising avenue is the adoption of microwave-assisted synthesis . This technique has been shown to significantly reduce reaction times and improve yields in the synthesis of various heterocyclic compounds, including pyridinethiones. nih.govrsc.orgnih.gov For instance, the synthesis of pyridinethione derivatives, which would otherwise require long reaction times, can be achieved in minutes with higher yields under microwave irradiation. rsc.orgnih.gov Applying microwave technology to the synthesis of this compound could offer a more efficient and sustainable alternative to conventional heating methods. rsc.org

Another key area is the exploration of solvent-free or green solvent-based reaction conditions . The use of water or other environmentally benign solvents, combined with techniques like one-pot multicomponent reactions, can drastically reduce chemical waste. nih.govnih.gov Research into four-component annulation reactions for creating tetra-arylpyridines under solvent-free conditions highlights a potential strategy for building complex pyridine structures sustainably. nih.gov Investigating similar solvent-free or aqueous-based approaches for the synthesis and functionalization of this compound is a critical future direction.

| Green Synthesis Technique | Potential Advantages for this compound Synthesis | Relevant Findings for Pyridine Derivatives |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, lower energy consumption. nih.govrsc.org | Yields for pyridinethione synthesis increased by 17-23% with significantly shorter reaction times compared to conventional methods. rsc.orgnih.gov |

| Solvent-Free Reactions | Minimized solvent waste, simplified purification, potential for cost reduction. nih.gov | Successful one-pot, four-component synthesis of tetra-arylpyridines in air without added solvents. nih.gov |

| Aqueous Media Synthesis | Use of a non-toxic, inexpensive, and readily available solvent. nih.gov | Development of synthetic methods for highly substituted pyridines in aqueous ethanol (B145695) media. nih.gov |

| Flow Chemistry | Improved safety, better temperature control, scalability, and integration with real-time monitoring. researchgate.net | Enables rapid optimization and automated scale-up of API synthesis, including pyridine-containing molecules. researchgate.net |

Exploration of Novel Reaction Pathways and Catalytic Systems

The functional groups of this compound—the bromo and thiol moieties—offer numerous possibilities for derivatization through modern catalytic methods.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for modifying the pyridine core. The bromine atom at the C5 position is an ideal handle for Suzuki, Heck, and Sonogashira coupling reactions, allowing for the introduction of a wide variety of aryl, vinyl, and alkynyl groups. researchgate.net Furthermore, palladium-catalyzed C-S cross-coupling reactions are a reliable method for the synthesis of aryl thioethers, suggesting that the thiol group could also be a site for such transformations, potentially with monophosphine ligands enabling milder reaction conditions. researchgate.netamhsr.org A practical two-step method for synthesizing various substituted pyridine-3-thiols from 3-iodopyridines using thiobenzoic acid as a sulfur donor has been developed, which could be adapted for 2-thiol analogues. mdpi.com

Photocatalysis is an emerging field in organic synthesis that offers mild and selective reaction pathways. nih.govnih.govias.ac.in Visible-light-induced photocatalysis can generate pyridinyl radicals from pyridinium (B92312) ions, enabling novel C-H functionalization reactions that differ from classical Minisci chemistry. rsc.org Exploring the photocatalytic activation of this compound could unlock new reaction pathways for creating complex derivatives under green and mild conditions. For instance, TiO2 photocatalysis has been used for the anti-Markovnikov addition of pyridines to vinylarenes. nih.gov

Direct C-H functionalization is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. rsc.orgnih.gov While direct functionalization of the electron-deficient pyridine ring is challenging, particularly at the meta-positions, new methods are continually being developed. nih.govnih.gov Research into the regioselective C-H functionalization of the pyridine ring in this compound, potentially at the C3 or C6 positions, could provide direct access to novel derivatives without elaborate synthetic sequences.

Finally, the use of enzyme-catalyzed reactions offers unparalleled selectivity under mild, aqueous conditions. Pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, is a coenzyme that catalyzes a wide variety of reactions. rsc.org While biocatalysis for this specific class of compounds is underexplored, investigating enzymes that can selectively modify the methyl or thiol groups, or even catalyze coupling reactions, presents a significant long-term research goal.

| Catalytic System / Pathway | Potential Application for this compound | Key Advantages |

| Palladium-Catalyzed Coupling | Functionalization at the C5-Br position (e.g., Suzuki, Sonogashira) or the C2-thiol group. researchgate.netresearchgate.net | High efficiency, broad substrate scope, and well-established methodologies. |

| Photocatalysis | Activation of the pyridine ring for novel C-C bond formations via radical intermediates. rsc.orgias.ac.in | Mild reaction conditions, use of visible light, and unique selectivity. |

| Direct C-H Functionalization | Introduction of new functional groups at available C-H positions without pre-activation. nih.gov | High atom economy, reduced synthetic steps, and generation of less waste. |

| Enzyme Catalysis | Selective modification of functional groups under environmentally benign conditions. rsc.org | High chemo-, regio-, and stereoselectivity; mild, aqueous reaction conditions. |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the novel synthetic methods described above, a detailed understanding of reaction kinetics, intermediates, and byproduct formation is essential. Process Analytical Technology (PAT) , which involves the use of in-situ analytical tools, is a crucial area for future investigation. rsc.orgnih.govresearchgate.net

In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-invasive techniques for real-time reaction monitoring. ias.ac.inrsc.orglibrarynmu.com By inserting a probe directly into the reaction vessel, chemists can continuously track the concentration of reactants, intermediates, and products. rsc.org This has been successfully applied to monitor various organic reactions, including the synthesis of heterocyclic compounds and the trifluoromethylation of heteroarenes. rsc.orgamhsr.org Applying these techniques to the synthesis and derivatization of this compound would provide invaluable data for reaction optimization, leading to improved yields and purity. librarynmu.com For example, in-situ Raman spectroscopy has been used to monitor the [2+2] cycloaddition of pyridine-substituted olefins, demonstrating its utility in tracking reactions involving pyridine rings. ias.ac.in

Combining these spectroscopic methods with automated synthesis platforms, such as those used in flow chemistry , would enable high-throughput screening of reaction conditions and rapid process development. rsc.orgrsc.org This approach allows for precise control over reaction parameters and facilitates the collection of large datasets for kinetic modeling. rsc.org

| Spectroscopic Probe | Information Gained | Potential Impact on this compound Research |

| In-situ FTIR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products. librarynmu.com | Rapid optimization of reaction conditions (temperature, catalyst loading, etc.); mechanistic insights. rsc.org |

| In-situ Raman Spectroscopy | Monitoring of vibrational modes sensitive to bond formation/breaking and changes in the pyridine ring structure. researchgate.netias.ac.in | Elucidation of reaction mechanisms and identification of transient species. ias.ac.in |

| Flow NMR Spectroscopy | Quantitative analysis of all soluble species in the reaction mixture in real-time. rsc.org | Detailed kinetic analysis and conclusive determination of reaction pathways. rsc.org |

Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work. For this compound, predictive modeling can accelerate the discovery of new derivatives with desired characteristics.

Density Functional Theory (DFT) calculations can be employed to understand the electronic structure and predict the reactivity of this compound. ias.ac.inrsc.org DFT can be used to calculate properties such as HOMO-LUMO energies, which correlate with nucleophilicity and electrophilicity, helping to predict the most likely sites for various chemical reactions. ias.ac.in For example, DFT studies on substituted pyridines have successfully predicted their nucleophilic character, which is crucial for their application as organocatalysts. ias.ac.in Similar studies on this compound could predict its reactivity in different reaction types and guide the design of new synthetic transformations.

Quantitative Structure-Activity Relationship (QSAR) models provide a statistical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govnih.gov By developing QSAR models for derivatives of this compound, it would be possible to predict the activity of new, unsynthesized compounds. This approach has been used to predict the antioxidant properties of indole (B1671886) derivatives containing pyridine rings and the anticancer activity of pyrimidine (B1678525) derivatives. nih.govnih.gov This in silico screening can prioritize the synthesis of the most promising candidates, saving time and resources.

| Modeling Technique | Predicted Properties | Application to this compound |

| Density Functional Theory (DFT) | Electronic structure, molecular orbital energies, reaction energies, transition state geometries. ias.ac.inrsc.org | Predicting regioselectivity of reactions, understanding reaction mechanisms, and assessing the stability of potential derivatives. ias.ac.in |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity (e.g., antimicrobial, anticancer), physicochemical properties. nih.govnih.gov | Guiding the design of derivatives with enhanced biological activity and predicting their potential as drug candidates. nih.gov |

Computational Design of Functionalized Derivatives

Building upon predictive models, in silico design allows for the rational creation of novel functionalized derivatives of this compound tailored for specific applications.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This is widely used in drug discovery to predict how a potential drug molecule (ligand) binds to a protein target. By identifying relevant biological targets, derivatives of this compound can be designed to fit optimally into the active site of a target enzyme or receptor. This approach has been successfully used to design novel pyridine-based thiadiazole derivatives as anti-inflammatory agents by targeting the COX-2 enzyme. nih.gov

Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the key binding forces. nih.gov MD simulations were used to confirm the stability of the interactions between newly designed pyridine-thiadiazole derivatives and the COX-2 enzyme. nih.gov Applying these computational tools to this compound could lead to the design of potent and selective inhibitors for a range of biological targets, paving the way for new therapeutic agents. rsc.org

The combination of these computational approaches allows for a cycle of design, prediction, and experimental validation that can significantly accelerate the development of new functional molecules based on the this compound scaffold.

Q & A

Q. What are the key synthetic routes for preparing 5-Bromo-4-methylpyridine-2-thiol, and how can regioselectivity be controlled?

The synthesis typically involves halogenation and nucleophilic substitution. For example:

- Step 1 : Bromination of 4-methylpyridine at the 5-position using reagents like NBS (N-bromosuccinimide) under radical conditions.

- Step 2 : Thiolation via nucleophilic substitution at the 2-position using sodium hydrosulfide (NaSH) or thiourea under basic conditions (e.g., KOH/EtOH) .

Regioselectivity is influenced by directing groups; the methyl group at the 4-position directs bromination to the 5-position due to steric and electronic effects. Computational modeling (DFT) can predict substitution patterns .

Q. What analytical methods are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : and NMR distinguish substituents (e.g., methyl at δ ~2.5 ppm, thiol proton at δ ~3.5 ppm).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H] at m/z 204) confirm molecular weight.

- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., differentiating 4-methyl vs. 3-methyl isomers) .

- Melting Point : Reported values (e.g., 198–202°C for related compounds) validate purity .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to volatile brominated intermediates.

- Waste Disposal : Segregate halogenated waste for professional treatment .

Advanced Research Questions

Q. How can unexpected byproducts (e.g., disulfides or dimerization products) arise during synthesis, and how are they mitigated?

Q. How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Steric Effects : The 4-methyl group hinders coupling at the adjacent 3- and 5-positions.

- Electronic Effects : The electron-withdrawing bromine at C5 activates the ring for nucleophilic aromatic substitution (SNAr) at C2 or C6.

- Optimization : Use Pd catalysts (e.g., Pd(PPh)) and microwave-assisted heating to enhance yields .

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Q. What strategies are employed to study the compound’s bioactivity, given its structural similarity to kinase inhibitors?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.